![molecular formula C20H22N2O2S2 B3200323 N-(4-isopropoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017663-15-8](/img/structure/B3200323.png)
N-(4-isopropoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Overview
Description
N-(4-isopropoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds and has been shown to have various biological activities, including anti-inflammatory and anti-tumor properties.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives also exhibit anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial and Antifungal Activities
Thiazole compounds have shown antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have been found to possess antiviral properties . They could be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole compounds have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant effects . They could be used in the treatment of epilepsy and other conditions characterized by seizures.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective properties . This suggests their potential use in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole compounds have demonstrated antitumor and cytotoxic activities . They could be used in the development of new cancer treatments.
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole rings have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Compounds containing thiazole and imidazole rings are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .
Pharmacokinetics
Thiazole and imidazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole and imidazole derivatives are known to exhibit a variety of effects at the molecular and cellular levels, including anti-inflammatory, antitumor, antimicrobial, and neuroprotective effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole and imidazole derivatives .
properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(4-propan-2-yloxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-13(2)24-16-8-6-15(7-9-16)22-19(23)11-10-18-20(21-14(3)26-18)17-5-4-12-25-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAWBZDECWFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)OC(C)C)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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